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Compound of Interest

Compound Name: 2-Bromo-3-methyl-2-butene

Cat. No.: B1594980 Get Quote

This guide provides a comprehensive and in-depth exploration of the IUPAC (International

Union of Pure and Applied Chemistry) nomenclature for the isomers of C5H9Br. Designed for

researchers, scientists, and professionals in drug development, this document elucidates the

systematic approach to naming these compounds, ensuring clarity, accuracy, and universal

understanding in scientific communication.

The molecular formula C5H9Br indicates a degree of unsaturation of one, suggesting the

presence of either a double bond or a ring structure within its isomers.[1] This guide will

systematically dissect the nomenclature of both alkenyl bromides and bromocycloalkanes,

including the complexities of stereoisomerism.

Foundational Principles of IUPAC Nomenclature for
Halogenated Hydrocarbons
The IUPAC system provides a logical and unambiguous method for naming organic

compounds, which is crucial in fields like pharmaceuticals for precise identification and

communication.[2] For haloalkanes and their derivatives, the halogen is treated as a

substituent on the parent hydrocarbon chain.[3]

The core principles involve:

Identifying the Parent Hydrocarbon: This is the longest continuous carbon chain or the

principal cyclic structure.[2][4]
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Numbering the Parent Chain: The chain is numbered to give the substituents the lowest

possible locants.[3][4] If multiple bonds are present, they are given priority in numbering.[4]

Alphabetical Ordering of Substituents: When multiple different substituents are present, they

are listed in alphabetical order.[3][5]

Causality in Naming Conventions
The systematic nature of IUPAC nomenclature is designed to convey the precise structure of a

molecule through its name. For instance, the numbering of the parent chain directly informs the

position of functional groups and substituents, which in turn dictates the molecule's chemical

properties and reactivity. This systematic approach eliminates the ambiguity of common names

and ensures that a given name corresponds to a single, unique structure.[2]

Alkenyl Bromide Isomers of C5H9Br
Alkenyl bromides, or bromoalkenes, are isomers of C5H9Br that contain a carbon-carbon

double bond. The naming process requires identifying the longest carbon chain that includes

the double bond, numbering it to give the double bond the lowest possible number, and then

specifying the location and identity of the bromine atom and any other substituents.

Step-by-Step Protocol for Naming Alkenyl Bromides
Identify the Parent Alkene: Find the longest continuous carbon chain that contains the C=C

double bond. The parent name will end with "-ene".

Number the Parent Chain: Begin numbering from the end that gives the double bond the

lowest possible locant.

Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups

by their respective names. Indicate their positions with the corresponding number from the

parent chain.

Assemble the Name: List the substituents alphabetically, preceded by their locants. The

name of the parent alkene follows, with the locant of the double bond placed before the "-

ene" suffix or before the parent name.
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Designate Stereochemistry (E/Z Isomerism): For alkenes with two different substituents on

each carbon of the double bond, the E/Z notation is used to specify the geometric isomerism.

[6][7] This is determined by assigning priorities to the substituents on each carbon of the

double bond using the Cahn-Ingold-Prelog (CIP) rules.[6]

Z (Zusammen): If the higher-priority groups on each carbon are on the same side of the

double bond.[6]

E (Entgegen): If the higher-priority groups on each carbon are on opposite sides of the

double bond.[6]

Visualization of Alkenyl Bromide Isomer Naming Logic

C5H9Br Alkenyl Isomer Identify Longest Carbon Chain
(containing C=C)

Number Chain
(lowest locant for C=C)

Identify & Locate 'bromo'
and Alkyl Groups

Determine E/Z Configuration
(if applicable) Assemble Full IUPAC Name

Click to download full resolution via product page

Caption: Logical workflow for the IUPAC naming of alkenyl bromide isomers.

Table of Alkenyl Bromide Isomers of C5H9Br
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Structure IUPAC Name Stereochemistry

CH2=CH-CH2-CH2-CH2Br 5-Bromo-1-pentene N/A

CH3-CH=CH-CH2-CH2Br (E)-5-Bromo-2-pentene E/Z

(Z)-5-Bromo-2-pentene

CH3-CH2-CH=CH-CH2Br (E)-1-Bromo-2-pentene E/Z

(Z)-1-Bromo-2-pentene

CH2=C(Br)-CH2-CH2-CH3 2-Bromo-1-pentene N/A

CH2=CH-CH(Br)-CH2-CH3 3-Bromo-1-pentene R/S

CH2=CH-CH2-CH(Br)-CH3 4-Bromo-1-pentene R/S

CH3-C(Br)=CH-CH2-CH3 (E)-2-Bromo-2-pentene E/Z

(Z)-2-Bromo-2-pentene

CH3-CH=C(Br)-CH2-CH3 (E)-3-Bromo-2-pentene E/Z

(Z)-3-Bromo-2-pentene

CH2=C(CH3)-CH2-CH2Br 4-Bromo-2-methyl-1-butene N/A

CH3-C(CH3)=CH-CH2Br
(E)-1-Bromo-3-methyl-2-

butene
E/Z

(Z)-1-Bromo-3-methyl-2-

butene

CH2=C(CH2Br)-CH2-CH3 2-(Bromomethyl)-1-butene N/A

CH3-C(CH2Br)=CH-CH3 (E)-3-(Bromomethyl)-2-butene E/Z

(Z)-3-(Bromomethyl)-2-butene

CH2=CH-C(Br)(CH3)2 3-Bromo-3-methyl-1-butene N/A

Bromocycloalkane Isomers of C5H9Br
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Bromocycloalkanes are cyclic isomers of C5H9Br. The naming convention for these

compounds involves identifying the parent cycloalkane and then specifying the position and

identity of the substituents.

Step-by-Step Protocol for Naming Bromocycloalkanes
Identify the Parent Cycloalkane: The ring structure serves as the parent chain. For C5H9Br,

this can be cyclopentane, methylcyclobutane, ethylcyclopropane, or dimethylcyclopropane.

[1]

Number the Ring:

For monosubstituted cycloalkanes, no number is needed for the substituent.[8]

For disubstituted or polysubstituted cycloalkanes, numbering begins at the carbon with the

substituent that comes first alphabetically. The ring is then numbered in the direction that

gives the other substituents the lowest possible locants.[8][9]

Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups.

Assemble the Name: List the substituents in alphabetical order, each preceded by its locant.

The name of the parent cycloalkane follows.

Designate Stereochemistry (R/S and cis/trans):

R/S Configuration: For chiral centers (a carbon atom bonded to four different groups), the

R/S notation is used to define the absolute configuration.[10][11][12][13][14] This is

determined by assigning priorities to the substituents and observing the direction of

decreasing priority.[11][12]

cis/trans Isomerism: In disubstituted cycloalkanes, cis indicates that the substituents are

on the same side of the ring, while trans indicates they are on opposite sides.

Visualization of Bromocycloalkane Isomer Naming Logic

C5H9Br Cycloalkane Isomer Identify Parent Cycloalkane Number Ring Carbons
(alphabetical priority & low locants)

Identify & Locate 'bromo'
and Alkyl Groups

Determine cis/trans and/or R/S
(if applicable) Assemble Full IUPAC Name

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://docbrown.info/page06/isomers/isom-c5h9x.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/chapt5.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/chapt5.htm
https://openstax.org/books/organic-chemistry/pages/4-1-naming-cycloalkanes
https://www.chemistrysteps.com/r-and-s-in-naming-chiral-molecules/
https://study.com/academy/lesson/absolute-configuration-rules-example.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/03%3A_Conformations_and_Stereochemistry/3.05%3A_Naming_chiral_centers-_the_R_and_S_system
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/sterism3.htm
https://www.masterorganicchemistry.com/2016/10/20/introduction-to-assigning-r-and-s-the-cahn-ingold-prelog-rules/
https://study.com/academy/lesson/absolute-configuration-rules-example.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/03%3A_Conformations_and_Stereochemistry/3.05%3A_Naming_chiral_centers-_the_R_and_S_system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical workflow for the IUPAC naming of bromocycloalkane isomers.

Table of Bromocycloalkane Isomers of C5H9Br
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Structure IUPAC Name Stereochemistry

Bromocyclopentane Bromocyclopentane N/A

1-Bromo-1-methylcyclobutane 1-Bromo-1-methylcyclobutane N/A

(1R,2R)-1-Bromo-2-

methylcyclobutane

cis-1-Bromo-2-

methylcyclobutane
Enantiomers

(1S,2S)-1-Bromo-2-

methylcyclobutane

(1R,2S)-1-Bromo-2-

methylcyclobutane

trans-1-Bromo-2-

methylcyclobutane
Enantiomers

(1S,2R)-1-Bromo-2-

methylcyclobutane

(1R,3R)-1-Bromo-3-

methylcyclobutane

cis-1-Bromo-3-

methylcyclobutane
Enantiomers

(1S,3S)-1-Bromo-3-

methylcyclobutane

(1R,3S)-1-Bromo-3-

methylcyclobutane

trans-1-Bromo-3-

methylcyclobutane
Enantiomers

(1S,3R)-1-Bromo-3-

methylcyclobutane

(Bromomethyl)cyclobutane (Bromomethyl)cyclobutane N/A

1-Bromo-1-ethylcyclopropane 1-Bromo-1-ethylcyclopropane N/A

(1R,2R)-1-Bromo-2-

ethylcyclopropane

cis-1-Bromo-2-

ethylcyclopropane
Enantiomers

(1S,2S)-1-Bromo-2-

ethylcyclopropane

(1R,2S)-1-Bromo-2-

ethylcyclopropane

trans-1-Bromo-2-

ethylcyclopropane
Enantiomers
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(1S,2R)-1-Bromo-2-

ethylcyclopropane

(1-Bromoethyl)cyclopropane
(R)-(1-

Bromoethyl)cyclopropane
Enantiomers

(S)-(1-

Bromoethyl)cyclopropane

1-Bromo-1,2-

dimethylcyclopropane

1-Bromo-1,2-

dimethylcyclopropane
Diastereomers

(1R,2R, cis)-1-Bromo-1,2-

dimethylcyclopropane

(1S,2S, cis)-1-Bromo-1,2-

dimethylcyclopropane

(1R,2S, trans)-1-Bromo-1,2-

dimethylcyclopropane

(1S,2R, trans)-1-Bromo-1,2-

dimethylcyclopropane

(1R,2R)-1-Bromo-2,3-

dimethylcyclopropane

cis,cis-1-Bromo-2,3-

dimethylcyclopropane
Diastereomers

(1S,2S)-1-Bromo-2,3-

dimethylcyclopropane

(1R,2S,3R)-1-Bromo-2,3-

dimethylcyclopropane

cis,trans-1-Bromo-2,3-

dimethylcyclopropane

(1S,2R,3S)-1-Bromo-2,3-

dimethylcyclopropane

(Bromomethyl)methylcycloprop

ane

(R)-1-(Bromomethyl)-1-

methylcyclopropane
Enantiomers

(S)-1-(Bromomethyl)-1-

methylcyclopropane

cis-1-(Bromomethyl)-2-

methylcyclopropane
Diastereomers
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trans-1-(Bromomethyl)-2-

methylcyclopropane

Conclusion
The systematic application of IUPAC nomenclature is paramount for the unambiguous

identification of the numerous structural and stereoisomers of C5H9Br. This guide has provided

a detailed, step-by-step methodology for naming both alkenyl bromide and bromocycloalkane

isomers, underpinned by the foundational principles of identifying parent structures, numbering,

and designating stereochemistry. Adherence to these protocols ensures that scientific

communication remains precise and universally understood, a critical requirement in research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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